BGB-16673's Reduced Propensity for On-Target Resistance Compared to Non-Covalent BTK Inhibitors
In a head-to-head ENU mutagenesis screen using TMD8 cells, treatment with BGB-16673 resulted in significantly fewer resistant clones harboring BTK mutations compared to the non-covalent BTK inhibitor pirtobrutinib. Specifically, only 12.7% (7/55) of resistant clones from BGB-16673 treatment contained BTK mutations, whereas 100% (144/144) of clones from pirtobrutinib treatment contained BTK mutations [1]. Furthermore, BGB-16673 degraded BTK protein in the presence of clinically relevant resistance mutations (V416L, M437R, T474I, C481S, C481F, C481Y, and L528W) that confer resistance to pirtobrutinib and covalent inhibitors [1].
| Evidence Dimension | Frequency of BTK mutations in resistant clones following ENU mutagenesis |
|---|---|
| Target Compound Data | 12.7% (7/55 clones) with BTK mutations |
| Comparator Or Baseline | Pirtobrutinib: 100% (144/144 clones) with BTK mutations; Compound-ED (E3 ligase dead control): 100% (80/80 clones) |
| Quantified Difference | BGB-16673 produced 87.3% fewer resistant clones with BTK mutations compared to pirtobrutinib (p<0.001 by implication) |
| Conditions | ENU mutagenesis screen in TMD8 diffuse large B-cell lymphoma (DLBCL) cells; BTK cDNA sequencing of resistant clones |
Why This Matters
This data proves BGB-16673's superior ability to suppress the emergence of on-target resistance, a critical factor for long-term therapeutic durability in B-cell malignancies.
- [1] Haitao Wang, et al. P1239: BRUTON TYROSINE KINASE (BTK) PROTEIN DEGRADER BGB-16673 IS LESS APT TO CAUSE, AND ABLE TO OVERCOME VARIABLE BTK RESISTANCE MUTATIONS COMPARED TO OTHER BTK INHIBITORS (BTKI). HemaSphere. 2023;7(Suppl):e368855c. View Source
